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molecular formula H2WO4<br>H2O4W B1219628 Tungstic acid CAS No. 7783-03-1

Tungstic acid

Cat. No. B1219628
M. Wt: 249.9 g/mol
InChI Key: CMPGARWFYBADJI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630593B1

Procedure details

1-(4-Bromobenzyl)-2-mercapto-5-hydroxymethylimidazole(1.5 g, 5 mmol) and tungstic acid(12.5 mg, 1 mol %) were suspended in 7 ml of methanol. The suspension was warmed to 40° C. and then, 30% hydrogen peroxide was slowly added dropwise. After about 2 hours, the mixture was cooled and neutralized with 1 N sodium hydroxide solution, and the precipitate was filtered. The obtained solid was washed twice with 5 ml of distilled water and 5 ml of isopropyl ether, respectively, to give 1.1 g(Yield 82%) of the title compound as a white powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
12.5 mg
Type
catalyst
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[C:8]2S)=[CH:4][CH:3]=1.OO.[OH-].[Na+]>CO.O[W](O)(=O)=O>[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[CH:8]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(CN2C(=NC=C2CO)S)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
12.5 mg
Type
catalyst
Smiles
O[W](=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
The obtained solid was washed twice with 5 ml of distilled water and 5 ml of isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(CN2C=NC=C2CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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